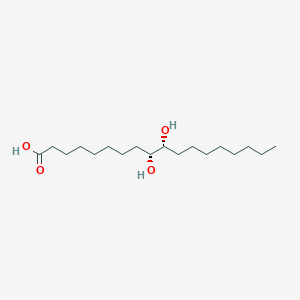

![molecular formula C23H28BrN3O2 B024228 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 203395-84-0](/img/structure/B24228.png)

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Quantitative Detection of Aripiprazole and Its Main Metabolite OPC 14714 has been used in the quantitative detection of aripiprazole and its main metabolite, dehydroaripiprazole, using a capillary-electrophoresis (CE) machine . The study aimed to establish a feasible and reliable method to measure the level of aripiprazole and its main metabolite .

Neurology Research

OPC 14714 is used in neurology research, particularly in the study of neurotransmission, addiction, Alzheimer’s, depression, Huntington’s, nociception, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation . It is available as a high-quality, certified reference material for these studies .

Use as an Internal Standard

In some studies, OPC 14714 has been used as an internal standard for the quantification of other compounds . This helps in ensuring the accuracy and reliability of the results .

Mechanism of Action

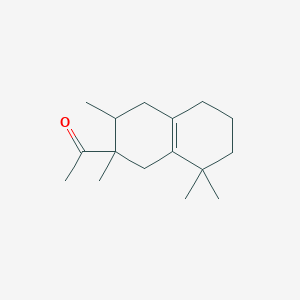

OPC 14714, also known as “2(1H)-Quinolinone, 7-[4-[4-(2-bromophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-” or “7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one”, is a chemical compound with a wide range of potential applications in neurology research .

Target of Action

OPC 14714 is primarily associated with dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and cognitive functions.

Mode of Action

OPC 14714 acts as a serotonin reuptake inhibitor . It interacts with its targets, primarily dopamine receptors, leading to changes in neurotransmission. This interaction can have various effects, particularly in the context of neurological disorders such as depression .

Biochemical Pathways

Given its interaction with dopamine receptors, it’s likely that it impacts pathways related toneurotransmission , potentially influencing conditions like addiction, Alzheimer’s, depression, Huntington’s, nociception, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .

Result of Action

The molecular and cellular effects of OPC 14714’s action are largely dependent on its interaction with dopamine receptors. By acting as a serotonin reuptake inhibitor, it can influence neurotransmission, potentially leading to changes in mood, cognition, and other neurological functions .

Safety and Hazards

properties

IUPAC Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNJRGYNAGBQRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444902 |

Source

|

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

CAS RN |

203395-84-0 |

Source

|

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)